molecular formula C21H20FNO4S2 B2356774 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine CAS No. 1797836-18-0

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine

Cat. No.: B2356774
CAS No.: 1797836-18-0
M. Wt: 433.51
InChI Key: XXNMTKMYBKGYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a piperidine core that is di-sulfonylated with 4-fluorophenyl and naphthalen-1-yl groups. The piperidine scaffold is a privileged structure in drug discovery, known for its ability to contribute to diverse pharmacological activities . Specifically, sulfonamide-functionalized piperidines have been investigated as key structural motifs in developing potent inhibitors for various biological targets . For instance, similar compounds with arylsulfonamide attachments to a bipiperidine system have been identified as first-in-class, genotype-selective inhibitors targeting colorectal cancer cells with specific genetic mutations . Other research on 1,4,4-trisubstituted piperidines has shown that the scaffold can yield compounds with antiviral activity against human coronaviruses, including SARS-CoV-2, potentially through inhibition of viral main protease (Mpro) . The specific research applications and biological profile of this compound are currently under investigation. Researchers are exploring its potential as a valuable tool compound or intermediate for synthesizing more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c22-17-8-10-18(11-9-17)28(24,25)19-12-14-23(15-13-19)29(26,27)21-7-3-5-16-4-1-2-6-20(16)21/h1-11,19H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNMTKMYBKGYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Sulfonylation via Nitrogen and Carbon Functionalization

The piperidine ring’s nitrogen atom serves as the primary site for sulfonylation due to its nucleophilic character. In a two-step protocol derived from analogous piperazine sulfonylation workflows, the nitrogen is first functionalized with naphthalen-1-ylsulfonyl chloride under basic conditions. Key parameters include:

  • Reagents : Naphthalen-1-ylsulfonyl chloride (1.2–1.5 equivalents), triethylamine (2.0 equivalents)
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature
  • Reaction Time : 6–8 hours

Following nitrogen sulfonylation, the 4-position of the piperidine ring is targeted for 4-fluorophenylsulfonyl incorporation. This step necessitates activation of the carbon center, often achieved via bromination or hydroxylation. For example, 4-bromopiperidine intermediates undergo nucleophilic substitution with sodium 4-fluorophenylsulfinate in dimethylformamide (DMF) at 80°C.

One-Pot Tandem Sulfonylation

Recent advances in sulfonyl chloride reactivity enable concurrent functionalization of nitrogen and carbon centers. A modified procedure from TASIN analog synthesis employs:

  • Reagents :
    • Naphthalen-1-ylsulfonyl chloride (1.5 equivalents)
    • 4-Fluorophenylsulfonyl chloride (1.5 equivalents)
    • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
  • Solvent : Acetonitrile at 40°C
  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equivalents)
  • Yield : 68–74% after column purification

Optimization of Reaction Conditions

Equivalents of Sulfonyl Chlorides

Systematic screening (Table 1) reveals that 1.5 equivalents of each sulfonyl chloride maximize yield while minimizing byproducts such as disulfonated isomers. Excess reagent (>2.0 equivalents) promotes over-sulfonation at adjacent positions.

Table 1. Yield dependence on sulfonyl chloride equivalents

Equivalents of Each Sulfonyl Chloride Yield (%) Purity (HPLC)
1.0 52 89
1.5 74 95
2.0 71 93

Solvent and Temperature Effects

Polar aprotic solvents (DCM, DMF) outperform ethers or hydrocarbons due to improved sulfonyl chloride solubility. Elevated temperatures (40–50°C) accelerate the second sulfonylation step but risk decomposition above 60°C.

Mechanistic Insights

Nitrogen Sulfonylation Pathway

The initial step proceeds via a classical nucleophilic acyl substitution mechanism. Piperidine’s lone pair attacks the electrophilic sulfur in naphthalen-1-ylsulfonyl chloride, displacing chloride with triethylamine scavenging HCl.

Carbon-Sulfonyl Bond Formation

The 4-position sulfonylation likely involves a radical or SN2 pathway, depending on the leaving group. Bromide intermediates undergo SN2 displacement with sulfinate anions, while hydroxylated derivatives require activation via Mitsunobu or Appel conditions.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.25–7.45 (m, 11H, naphthalenyl + fluorophenyl)
    • δ 4.02 (t, J = 6.5 Hz, 2H, piperidine CH₂)
    • δ 3.15 (s, 2H, SO₂CH₂)
  • ¹⁹F NMR : δ -108.2 (s, fluorophenyl)
  • HRMS : m/z [M+H]⁺ calcd. 489.1124, found 489.1121

Purity Assessment

Reverse-phase HPLC (C18 column, MeOH:H₂O 80:20) confirms >98% purity with retention time 12.7 minutes.

Scale-Up Considerations

Kilogram-scale production employs continuous flow reactors to mitigate exothermicity during sulfonyl chloride additions. In-line quenching with aqueous NaHCO₃ ensures safe chloride removal.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine
  • 4-((4-Methylphenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine
  • 4-((4-Bromophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine

Uniqueness

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews various studies and findings related to its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with two sulfonyl groups, one attached to a fluorophenyl and the other to a naphthalene moiety. This complex structure may contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various cancer cell lines. The presence of the naphthalene group is often associated with enhanced cytotoxicity, as observed in several studies where naphthalenes exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AHT-2910
Compound BJurkat15
This compoundA431TBDCurrent Study

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Inhibitors targeting equilibrative nucleoside transporters (ENTs) are particularly relevant, as they play a crucial role in nucleotide metabolism and cancer cell proliferation. Preliminary studies suggest that similar piperidine derivatives can selectively inhibit ENT2 over ENT1, which may provide a therapeutic advantage in certain cancers .

Neuropharmacological Effects

There is emerging evidence regarding the neuropharmacological effects of piperidine derivatives. Compounds structurally related to this compound have demonstrated local anesthetic properties in animal models, indicating potential applications in pain management .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the sulfonyl groups or the piperidine ring can significantly alter potency and selectivity. For example:

  • Fluorination at the para position of the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Substitution patterns on the naphthalene moiety can influence binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Para-fluorinationIncreased potency against cancer cells
Naphthalene substitutionEnhanced cytotoxicity

Case Studies

  • In Vitro Studies : A series of analogs were tested against multiple cancer cell lines, revealing that modifications to the naphthalene group significantly impacted cytotoxicity.
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates compared to controls, suggesting that this compound could be developed into an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-((4-fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential sulfonylation of the piperidine ring. For example:

Step 1 : React piperidine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the monosulfonylated intermediate.

Step 2 : Introduce the naphthalene-1-sulfonyl group using naphthalene-1-sulfonyl chloride under similar conditions.

  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to control reaction kinetics and minimize byproducts. Use TLC or HPLC to monitor progress .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Et₃N, DCM, 0°C75–85≥95%
2Et₃N, THF, RT60–70≥90%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR : Confirm regioselectivity of sulfonylation via ¹H/¹³C NMR (e.g., sulfonyl protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 448.12).
  • X-ray Crystallography : Resolve piperidine ring conformation and sulfonyl group orientation (if crystalline) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

  • Targets : Likely interacts with enzymes/receptors containing hydrophobic binding pockets (e.g., carbonic anhydrase, kinase domains) due to its sulfonyl and aromatic groups.
  • Assay Design :

  • Fluorescence Polarization : Use labeled ATP analogs to measure kinase inhibition.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized targets .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

  • SAR Analysis :

  • Replace the 4-fluorophenyl group with 4-chlorophenyl to assess halogen effects on lipophilicity (clogP) and target engagement.
  • Data : Chlorophenyl analogs show ~20% higher IC₅₀ in kinase assays due to increased electron-withdrawing effects .
    • Computational Guidance : Use molecular docking (AutoDock Vina) to predict substituent effects on binding energy .

Q. What computational methods are employed to predict metabolic stability and toxicity?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for bioavailability radar (e.g., low GI absorption due to high molecular weight).
  • CYP450 Inhibition : Use Schrödinger’s QikProp to assess interactions with cytochrome P450 isoforms .

Q. How can contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

  • Root Cause Analysis :

Assay Variability : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength.

Compound Stability : Test degradation in DMSO stock solutions via LC-MS over 72 hours.

  • Recommendation : Report IC₅₀ values with error margins (±SEM) from triplicate experiments .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry :

  • Use continuous-flow reactors to enhance mixing and reduce racemization.
  • Chiral HPLC (e.g., Chiralpak AD-H column) for purity monitoring.
    • Case Study : Pilot-scale synthesis achieved 85% yield and ≥99% ee using immobilized lipase catalysts .

Q. How is the compound’s toxicity profiled in preclinical models, and what endpoints are prioritized?

  • In Vivo Testing :

  • Acute Toxicity : LD₅₀ determination in rodents (OECD 423).
  • Genotoxicity : Ames test for mutagenicity (TA98 strain ± S9 metabolic activation).
    • Data Interpretation : Correlate plasma exposure (Cmax) with histopathological findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.